molecular formula C23H23N3O5S2 B2994132 4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide CAS No. 477547-60-7

4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide

Cat. No.: B2994132
CAS No.: 477547-60-7
M. Wt: 485.57
InChI Key: XOBCNCAFIBBMOW-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with an azepane sulfonyl group at the 4-position of the benzene ring. The benzamide is further linked to a thiazol-2-yl moiety, which is substituted at the 4-position with a benzo[d][1,3]dioxol-5-yl group.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S2/c27-22(16-5-8-18(9-6-16)33(28,29)26-11-3-1-2-4-12-26)25-23-24-19(14-32-23)17-7-10-20-21(13-17)31-15-30-20/h5-10,13-14H,1-4,11-12,15H2,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBCNCAFIBBMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and enzyme inhibitory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a benzo[d][1,3]dioxole moiety, and an azepan sulfonamide group, which are known for their diverse biological activities. The molecular formula is C19H22N2O3SC_{19}H_{22}N_2O_3S, and it has a molecular weight of approximately 366.45 g/mol.

Antibacterial Activity

Recent studies have demonstrated the antibacterial potential of this compound against various bacterial strains. The mechanism of action is hypothesized to involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study: Antibacterial Screening

A study compared the antibacterial activity of derivatives similar to the target compound against standard drugs like Streptomycin. The results indicated significant zones of inhibition against Gram-positive and Gram-negative bacteria:

CompoundE. coli (mm)S. aureus (mm)B. subtilis (mm)
4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide242320
Streptomycin302727

These findings suggest that the compound exhibits comparable efficacy to established antibiotics, highlighting its potential as a therapeutic agent.

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against various strains such as Candida albicans. In vitro tests revealed significant zones of inhibition:

CompoundA. niger (mm)A. flavus (mm)C. albicans (mm)
4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide171616
Ketonozole (Standard)222222

This data indicates that the compound possesses promising antifungal properties that merit further investigation.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored, particularly against acetylcholinesterase (AChE) and urease.

Enzyme Inhibition Study Results

The following table summarizes the IC50 values obtained from enzyme inhibition studies:

CompoundAChE Inhibition IC50 (µM)Urease Inhibition IC50 (µM)
4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide2.14 ± 0.0031.21 ± 0.005
Thiourea (Reference)21.25 ± 0.15-

These results indicate that the compound is a potent inhibitor of both AChE and urease, suggesting its potential utility in treating conditions like Alzheimer's disease and urea cycle disorders.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

A. Thiazole vs. Oxadiazole Derivatives
  • 4-(azepan-1-ylsulfonyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 533870-66-5)
    • Replaces the thiazole ring with a 1,3,4-oxadiazole, which alters electronic properties and hydrogen-bonding capacity.
    • The 3,5-dimethoxyphenyl group increases lipophilicity (XLogP3 = 2.9) compared to the benzo[1,3]dioxole group in the target compound .
B. Substituent Variations on the Thiazole Ring
  • 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(methylthio)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (Compound 72) Uses a cyclopropane carboxamide instead of azepane sulfonyl.
  • 4-(azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 304864-52-6) Substitutes benzo[1,3]dioxole with a 4-phenoxyphenyl group, increasing aromaticity and rigidity. This may improve target affinity but reduce solubility .

Sulfonamide Group Modifications

  • 4-(azepan-1-ylsulfonyl)-N-[4-[2,5-bis(chloranyl)thiophen-3-yl]-1,3-thiazol-2-yl]benzamide
    • Incorporates a bis-chlorinated thiophene on the thiazole, introducing halogenated electronegativity. The azepane sulfonyl group is retained, but the chlorinated thiophene may enhance metabolic resistance .

Hybrid Derivatives with Triazole Linkers

  • N-(Benzo[d]thiazol-2-yl)-4-((1-(4-(benzo[d]thiazol-2-ylcarbamoyl)phenethyl)-1H-1,2,3-triazol-4-yl)methoxy)benzamide
    • Replaces azepane sulfonyl with a triazole-linked benzothiazole. The triazole introduces conformational flexibility and hydrogen-bonding sites, which could modulate kinase inhibition profiles (e.g., for Alzheimer’s targets) .

Physicochemical Comparison

Property Target Compound CAS 533870-66-5 Compound 72 CAS 304864-52-6
Molecular Weight ~507 g/mol (estimated) 486.5 g/mol ~500 g/mol (estimated) ~550 g/mol (estimated)
XLogP3 ~3.2 (predicted) 2.9 ~3.5 ~4.1
Hydrogen Bond Acceptors 8 9 7 8
Rotatable Bonds 7 7 6 8
Key Functional Groups Azepane sulfonyl, thiazole Oxadiazole, dimethoxyphenyl Cyclopropane, methylthio Phenoxyphenyl, azepane sulfonyl

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